5'-methyl-1-[3-(1H-tetrazol-5-yl)propyl]-1H,3'H-2,4'-biimidazole
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Overview
Description
Tetrazoles are a class of synthetic organic heterocyclic compounds, consisting of a 5-membered ring of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have found use in various fields, particularly in pharmaceuticals .
Synthesis Analysis
Tetrazoles can be synthesized through several methods. One common approach is the reaction of nitriles with azide in the presence of a catalyst . This reaction is often performed under mild conditions and can yield a variety of tetrazole derivatives .Molecular Structure Analysis
Tetrazoles have a planar structure, which allows for the delocalization of electrons and stabilization of the molecule . This planar structure is beneficial for receptor-ligand interactions .Chemical Reactions Analysis
Tetrazoles are known to react with strong oxidizers, acidic materials, and certain active metals . They can also undergo exothermic reactions with reducing agents .Physical and Chemical Properties Analysis
Tetrazoles are generally stable compounds with good thermal stability . They are soluble in water and other polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[3-[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]propyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N8/c1-8-10(14-7-13-8)11-12-4-6-19(11)5-2-3-9-15-17-18-16-9/h4,6-7H,2-3,5H2,1H3,(H,13,14)(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAQEURVZKPXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2=NC=CN2CCCC3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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